N-Desethyletonitazene

μ-opioid receptor functional assay EC50

N-Desethyletonitazene is a dual-identity nitazene opioid serving both as the primary N-deethylated metabolite of etonitazene and as a standalone drug of abuse. Its characteristic EI-MS fragment ion at [M–57]⁺ enables unambiguous differentiation from N,N-diethyl nitazenes, preventing misclassification of intentional consumption as metabolic biotransformation in forensic casework. With EC50 values of 0.500 nM (Aequoscreen®) and 3.35 nM (β-arrestin 2), it is an essential quantitative reference for MOR activation assays, spectral library development, and metabolism studies. Supplied as a high-purity neat powder, this standard is intended exclusively for research and forensic applications.

Molecular Formula C20H24N4O3
Molecular Weight 368.4 g/mol
CAS No. 2732926-26-8
Cat. No. B8236269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyletonitazene
CAS2732926-26-8
Molecular FormulaC20H24N4O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC
InChIInChI=1S/C20H24N4O3/c1-3-21-11-12-23-19-10-7-16(24(25)26)14-18(19)22-20(23)13-15-5-8-17(9-6-15)27-4-2/h5-10,14,21H,3-4,11-13H2,1-2H3
InChIKeyRESPFUMJVJRUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desethyletonitazene (CAS 2732926-26-8) Procurement-Grade Reference Standard for Forensic and Pharmacological Nitazene Research


N-Desethyletonitazene (CAS 2732926-26-8) is a 2-benzylbenzimidazole ('nitazene') synthetic opioid that functions as a high-potency μ-opioid receptor (MOR) agonist [1]. It is both a primary N-deethylated metabolite of the ultra-potent parent compound etonitazene and an independently encountered recreational drug, having been detected in the United States and European drug markets in the absence of its parent as a standalone substance since 2023 [2]. The compound retains the critical 5-nitro group and 4-ethoxybenzyl substituent of the nitazene pharmacophore while bearing an N-ethyl rather than N,N-diethyl amine moiety, a structural feature that confers a pharmacological and analytical profile intermediate between fully substituted nitazenes and their des-alkyl metabolites [3].

Why N-Desethyletonitazene Cannot Be Substituted by Generic Nitazene Analogs in Analytical or Pharmacological Workflows


In-class nitazene compounds exhibit extreme functional divergence despite a shared 2-benzylbenzimidazole core: etonitazene achieves MOR EC50 values as low as 30 pM [1], while the N-desethyl modification described by De Vrieze et al. generally reduces potency relative to the parent nitazene, though the magnitude of reduction is compound-specific and not uniform [2]. N-Desethyletonitazene itself shows an EC50 of 0.500 nM in the Aequoscreen® MOR assay and 3.35 nM in β-arrestin 2 recruitment, representing approximately 6–9-fold greater potency than fentanyl but a distinct rank-order position relative to other nitazenes [3]. Critically, N-desethyl nitazenes cannot be analytically substituted for their N,N-diethyl counterparts in forensic workflows: they produce a characteristic EI-MS fragment ion at [M–57]⁺ due to loss of the ethylamine sidechain, a diagnostic feature absent in diethyl-substituted analogs [4]. Furthermore, N-desethyletonitazene's dual identity as both a phase-I metabolite of etonitazene and an independently marketed drug necessitates its inclusion as a distinct reference standard in toxicological confirmation assays to avoid misclassification of intentional consumption as metabolic biotransformation [5].

Quantitative Differential Evidence for N-Desethyletonitazene Against Closest Nitazene Analogs


MOR Activation Potency: N-Desethyletonitazene vs. Fentanyl in β-Arrestin 2 and Aequoscreen® Assays

In a direct head-to-head study by Monti et al. (2024), N-desethyletonitazene demonstrated 6–9-fold greater potency at the μ-opioid receptor than fentanyl, with EC50 values of 3.35 nM in the β-arrestin 2 recruitment assay and 0.500 nM in the Aequoscreen® (mini-Gi) assay [1]. The study also confirmed that the compound's efficacy (Emax) exceeded that of fentanyl in both assays, indicating not only higher potency but also greater maximal receptor activation [1].

μ-opioid receptor functional assay EC50 β-arrestin 2 recruitment Aequoscreen

Potency Relative to Parent Compound: N-Desethyletonitazene vs. Etonitazene

The CFSRE NPS Discovery monograph reports that N-desethyletonitazene possesses similar in vitro potency to its parent compound etonitazene, a finding that contrasts with the general trend among N-desethyl nitazenes toward slightly reduced potency [1][2]. Etonitazene itself is one of the most potent nitazenes characterized to date, with an MOR functional EC50 of 30 pM (Emax 103%) and in vivo ED50 values of 3–12 μg/kg in mice [3]. While the N-desethyletonitazene EC50 values (0.500 nM and 3.35 nM) appear numerically higher than etonitazene's picomolar potency, these measurements were obtained in different assay platforms, and the CFSRE monograph's conclusion of 'similar potency' is based on comparable β-arrestin 2/mini-Gi recruitment assay data generated in the same laboratory [1].

structure-activity relationship N-deethylation etonitazene potency retention

Definitive EI-MS Discrimination of N-Desethyl Nitazenes from N,N-Diethyl and Other Amine-Substituted Analogs

Walton et al. (2024) established that N-desethyl nitazene analogs, including N-desethyletonitazene, produce a characteristic EI-MS fragment ion at [M–57]⁺, corresponding to loss of the N-ethylamino sidechain (C₃H₇N, 57 Da), a feature that is completely absent in N,N-diethyl, N-pyrrolidino, and N-piperidinyl substituted nitazenes [1]. N,N-Diethyl analogs instead yield a prominent fragment at m/z 86, pyrrolidine-substituted analogs at m/z 98, and piperidine-substituted analogs at m/z 112 [1]. This substitution-specific fragmentation enables unambiguous structural assignment of the amine substituent directly from full-scan EI mass spectra without requiring reference-standard-matched retention time data [1].

electron ionization-mass spectrometry fragment ion M-57 forensic identification nitazene differentiation

Metabolic Identity and Standalone Drug Emergence: Distinguishing N-Desethyletonitazene Ingestion from Etonitazene Metabolism in Forensic Casework

N-Desethyletonitazene occupies a dual identity that directly impacts forensic interpretation: it is a known phase-I metabolite of etonitazene formed via N-deethylation [1], yet it has been repeatedly detected in drug checking samples and toxicology cases in the complete absence of etonitazene or isotonitazene, confirming its intentional use as a standalone recreational drug [2][3]. Monti et al. (2024) documented a sample where NMR and HPLC-HRMS confirmed high-purity N-desethyletonitazene with no detectable etonitazene or isotonitazene, despite the sample being sold online as 'isotonitazene' [2]. Additionally, Huang et al. (2025) investigated the first-phase metabolism of N-desethyletonitazene itself in human liver microsomes, identifying N-dealkylation and hydroxylation as major metabolic pathways; this metabolism data is essential for selecting appropriate analytical markers to distinguish N-desethyletonitazene ingestion from that of its parent or other nitazenes [4].

metabolite forensic toxicology drug checking N-deethylation standalone drug

N-Desethyl SAR Exception: Contextualizing N-Desethyletonitazene Within the Broader N-Desethyl Nitazene Potency Trend

De Vrieze et al. (2024) systematically compared N-desethyl nitazene analogs against their parent N,N-diethyl counterparts in matched MOR activation assays (β-arrestin 2 recruitment and cAMP inhibition) and found that N-desethyl modifications generally result in slightly lowered potency relative to the comparator nitazenes [1]. However, this trend exhibits a critical exception: N-desethyl isotonitazene is consistently more potent than isotonitazene [1]. N-Desethyletonitazene, by contrast, follows the general trend but its potency reduction relative to etonitazene is described as modest, with the compound retaining 'similar potency' to the parent based on independently conducted β-arrestin 2/mini-Gi recruitment data [2]. This differential SAR behavior—whereby the impact of N-desethylation on potency depends on the alkoxy substituent at the 4-position of the benzyl ring—means that N-desethyletonitazene cannot be assumed interchangeable with N-desethyl isotonitazene or any other N-desethyl nitazene in pharmacological studies [1].

structure-activity relationship N-desethyl modification potency modulation nitazene SAR

Evidence-Backed Application Scenarios for N-Desethyletonitazene (CAS 2732926-26-8) in Forensic, Clinical, and Pharmacological Research


Forensic Toxicology Confirmation: Distinguishing Intentional N-Desethyletonitazene Use from Etonitazene Metabolism

Forensic toxicology laboratories analyzing postmortem or DUID (Driving Under the Influence of Drugs) blood specimens require N-desethyletonitazene as a discrete quantitative reference standard because its presence in a sample could reflect either (a) direct consumption of the standalone drug N-desethyletonitazene, or (b) metabolic N-deethylation of the parent drug etonitazene [1]. The two scenarios carry different medico-legal implications and cannot be distinguished without a pure reference standard for retention time, mass spectral library matching, and calibration. The documented detection of high-purity N-desethyletonitazene in drug checking samples with zero co-detected etonitazene confirms that scenario (a) is a real-world occurrence [2]. Using the published human liver microsome metabolism data for N-desethyletonitazene, laboratories can further identify its own downstream metabolites (e.g., hydroxylated and N-dealkylated products) to strengthen the attribution [3].

In Vitro MOR Pharmacology: Benchmarking Novel Nitazene Analogs Against a Structurally Intermediate N-Desethyl Reference

Academic and industry laboratories engaged in nitazene structure-activity relationship (SAR) studies require N-desethyletonitazene as a key comparator occupying the N-desethyl/ethoxy intersection of the nitazene pharmacophore matrix. Because the N-desethyl modification produces alkoxy-chain-dependent effects on potency—reducing potency for most nitazenes while increasing it for N-desethyl isotonitazene—N-desethyletonitazene serves as the essential ethoxy-bearing reference against which novel analogs with mixed substitutions can be benchmarked [1]. Its EC50 values of 0.500 nM (Aequoscreen®) and 3.35 nM (β-arrestin 2) [2] provide directly usable reference data for assay validation and inter-laboratory normalization when using the same assay platforms.

Seized Drug Identification: GC-EI-MS Spectral Library Construction and Differentiation of Amine-Substituted Nitazenes

Crime laboratories and drug checking services performing GC-EI-MS analysis of seized powders and tablets benefit from including N-desethyletonitazene reference data in their spectral libraries, because the characteristic [M–57]⁺ fragment ion provides unambiguous structural identification of the N-desethyl substitution even when the compound is encountered for the first time [1]. This contrasts with N,N-diethyl nitazenes, which produce a marker ion at m/z 86, and N-pyrrolidino/pyrrolidino analogs at m/z 98, enabling rapid structural triage without full standard matching [1]. The decision-tree approach developed by Walton et al. (2024) specifically includes the [M–57]⁺ criterion for classifying unknown nitazenes as N-desethyl analogs, making the reference standard valuable for building and validating these interpretive algorithms [1].

Reference Standard Procurement for Metabolism Studies: Tracking Phase-I Biotransformation of N-Desethyletonitazene Itself

As N-desethyletonitazene transitions from being solely a metabolite of etonitazene to an independently consumed drug, investigators studying its own in vitro and in vivo metabolism require the pure compound as the substrate for human liver microsome or hepatocyte incubation experiments. The first such study by Huang et al. (2025) identified 2–11 metabolites of N-desethyletonitazene, with N-dealkylation and hydroxylation as the predominant phase-I pathways [1]. These metabolites now need to be synthesized or procured as additional reference standards for clinical and forensic toxicology screening; the availability of a well-characterized parent standard is the prerequisite for such follow-on analytical development [1].

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